Halostachine hydrochloride Halostachine hydrochloride
Brand Name: Vulcanchem
CAS No.: 142467-20-7
VCID: VC17088498
InChI: InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

Halostachine hydrochloride

CAS No.: 142467-20-7

Cat. No.: VC17088498

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Halostachine hydrochloride - 142467-20-7

Specification

CAS No. 142467-20-7
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name (1R)-2-(methylamino)-1-phenylethanol;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1
Standard InChI Key NPUGYWPZOLONFA-FVGYRXGTSA-N
Isomeric SMILES CNC[C@@H](C1=CC=CC=C1)O.Cl
Canonical SMILES CNCC(C1=CC=CC=C1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Halostachine hydrochloride (CAS 142467-20-7) is the hydrochloride salt of halostachine, a secondary amine with the systematic name (αR)-α-[(methylamino)methyl]benzenemethanol. Its molecular formula is C₉H₁₃NO·HCl, corresponding to a molar mass of 187.67 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the β-hydroxy position, a feature critical for its biological activity .

Table 1: Chemical and Physicochemical Properties

PropertyValue/Description
CAS Registry Number142467-20-7
Molecular FormulaC₉H₁₃NO·HCl
SMILES NotationCl.C@H(O)CNC
InChI KeyNPUGYWPZOLONFA-FVGYRXGTSA-N
AppearanceColorless crystalline solid
SolubilitySoluble in water, polar organic solvents

The compound’s structure aligns with the phenylethanolamine class, featuring a phenyl group bonded to an ethanolamine backbone with an N-methyl substitution . This configuration enables interactions with adrenergic receptors, as discussed in subsequent sections.

Natural Occurrence and Biosynthetic Sources

Halostachine was first identified in Halostachys caspica, a halophytic shrub native to Central Asia . Subsequent studies detected its presence in:

  • Perennial ryegrass (Lolium perenne)

  • Tall fescue (Festuca arundinacea)

  • Rat brain tissue (implied via N-methylphenylethanolamine detection)

Pharmacological Mechanisms and Receptor Interactions

Halostachine hydrochloride exerts its effects primarily through β-adrenergic receptor (β-AR) agonism. In vitro studies demonstrate its ability to stimulate cAMP accumulation via β₂-AR activation, albeit with 19% the efficacy of adrenaline .

Table 2: Receptor Activation Profile (Relative to Adrenaline = 100%)

Receptor SubtypeEfficacy (Eₘₐₓ)Potency (EC₅₀)
β₂-Adrenergic19%Not reported
α₁-Adrenergic<5%Not reported
β₁-Adrenergic<10%Not reported

Synthetic Routes and Chemical Modification

Industrial synthesis typically employs racemic routes due to cost considerations. A classical approach, as described by Durden et al., involves:

  • Bromination of acetophenone to α-bromoacetophenone.

  • Condensation with N-methylbenzylamine to form an amino-ketone intermediate.

  • Reduction with LiAlH₄ to yield the amino-alcohol.

  • Catalytic hydrogenation (Pd/C) to remove the benzyl protecting group .

Future Research Directions

Critical knowledge gaps include:

  • Enantiomer-specific pharmacology: Natural (R)- vs. synthetic (S)-forms.

  • Long-term toxicity: Particularly cardiovascular effects.

  • Drug interactions: Synergism with stimulants like caffeine.

  • Clinical efficacy: Randomized controlled trials for weight loss.

Addressing these questions will determine whether halostachine hydrochloride transitions from a supplement curiosity to a clinically relevant therapeutic.

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